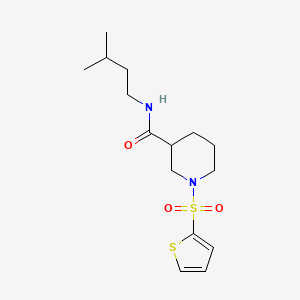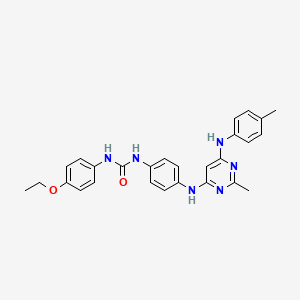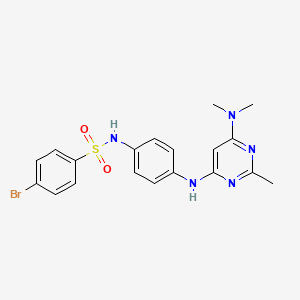![molecular formula C19H20ClFN2O3S B11337987 N-(4-chlorophenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337987.png)
N-(4-chlorophenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a 4-chlorophenyl group, a 2-fluorobenzylsulfonyl group, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 4-chlorophenyl group, typically using a chlorinating agent.
Attachment of the 2-Fluorobenzylsulfonyl Group: This step involves the sulfonylation of the piperidine ring with a 2-fluorobenzylsulfonyl chloride in the presence of a base.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chlorophenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and potential biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Research: The compound can be used as a tool to study biological processes and pathways, particularly those involving piperidine derivatives.
Industrial Applications: The compound can be used in the development of new industrial processes or products, such as coatings or adhesives.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine: This compound shares structural similarities but lacks the piperidine ring and carboxamide group.
N-(2-fluorobenzyl)piperidine-4-carboxamide: This compound lacks the 4-chlorophenyl group but retains the piperidine ring and carboxamide group.
Uniqueness
N-(4-chlorophenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H20ClFN2O3S |
|---|---|
Peso molecular |
410.9 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H20ClFN2O3S/c20-16-5-7-17(8-6-16)22-19(24)14-9-11-23(12-10-14)27(25,26)13-15-3-1-2-4-18(15)21/h1-8,14H,9-13H2,(H,22,24) |
Clave InChI |
DPYAXZFYYVTTEU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)CC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11337912.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-1-(benzylsulfonyl)piperidine-4-carboxamide](/img/structure/B11337914.png)
![Ethyl 5-cyano-4-(furan-2-yl)-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11337928.png)

![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide](/img/structure/B11337945.png)

![ethyl 4-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate](/img/structure/B11337949.png)
![Azepan-1-yl{1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11337950.png)
![2-[3-(1H-imidazol-1-yl)propyl]-6,7-dimethyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11337955.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-methoxybenzamide](/img/structure/B11337956.png)
![{1-[(2-chlorobenzyl)sulfonyl]piperidin-4-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B11337963.png)

![{4-[2-(2-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(phenyl)methanone](/img/structure/B11337978.png)
![2-(4-Methoxyphenyl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11337982.png)
